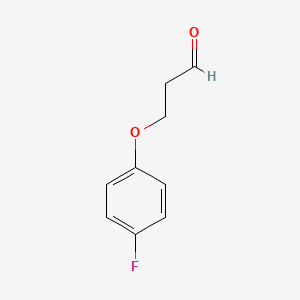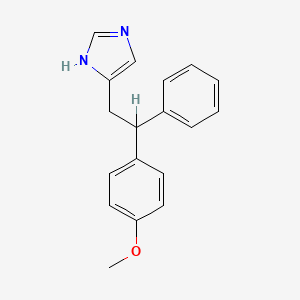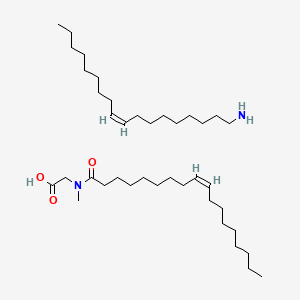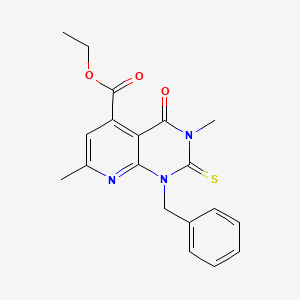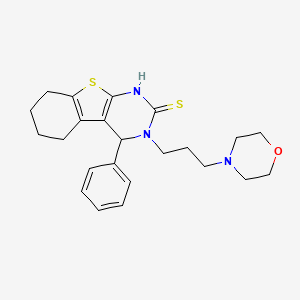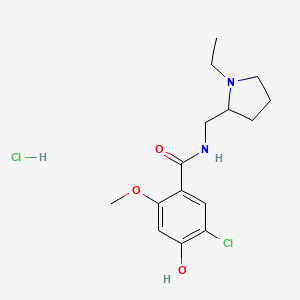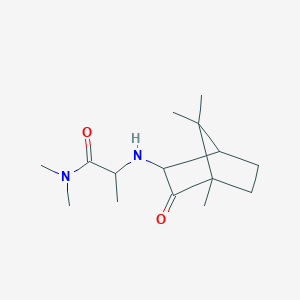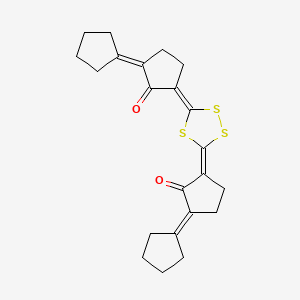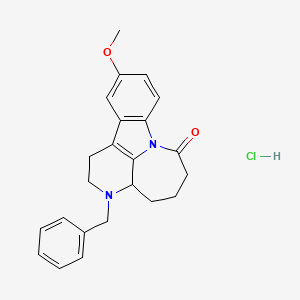
3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that includes a diazacyclohepta ring fused to a fluorenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazacyclohepta ring and the subsequent fusion with the fluorenone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazacyclohepta derivatives and fluorenone-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- apart is its unique combination of the diazacyclohepta ring and the fluorenone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
87255-67-2 |
|---|---|
Molecular Formula |
C23H25ClN2O2 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-benzyl-14-methoxy-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-one;hydrochloride |
InChI |
InChI=1S/C23H24N2O2.ClH/c1-27-17-10-11-20-19(14-17)18-12-13-24(15-16-6-3-2-4-7-16)21-8-5-9-22(26)25(20)23(18)21;/h2-4,6-7,10-11,14,21H,5,8-9,12-13,15H2,1H3;1H |
InChI Key |
ORJKODQVLZXHOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=O)CCCC4C3=C2CCN4CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


